1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride, also known as a synthetic cathinone, is a compound that has gained attention due to its psychoactive properties. This compound is structurally related to other well-known synthetic cathinones and has been associated with various health risks and potential for abuse. It is important to understand its classification, sources, and the implications of its use.
This compound is synthesized in laboratories and is often encountered in illicit drug markets. Its emergence is part of a broader trend involving new psychoactive substances that mimic the effects of traditional stimulants. The compound is not recognized for any therapeutic use and poses significant public health risks due to its potential for abuse and lack of regulation.
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride falls under the category of synthetic cathinones, which are derivatives of the khat plant's active constituents. These compounds are structurally similar to amphetamines and are often classified as Schedule I or II substances under various national regulations due to their stimulant effects.
The synthesis of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the synthesized product.
The molecular formula for 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride is . The structure features two pyrrolidine rings attached to a carbonyl group, indicative of its classification as a ketone derivative.
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride can undergo several chemical reactions typical for ketones and amines:
Reactions are typically monitored using spectroscopic methods (NMR, IR) to track changes in functional groups throughout the process.
The mechanism of action for 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride primarily involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting these transporters, the compound increases the levels of neurotransmitters in the synaptic cleft, leading to enhanced stimulation and euphoric effects.
Relevant analyses often involve thermal stability tests and solubility assessments under various conditions to determine safe handling practices.
While 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride lacks legitimate therapeutic applications, it is often studied in toxicology and pharmacology due to its psychoactive effects. Research focuses on understanding its potential risks, mechanisms of action, and comparative analysis with other synthetic cathinones.
Due to its association with health risks and abuse potential, it serves as an important subject for regulatory bodies monitoring new psychoactive substances.
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride represents a structurally intricate bis-pyrrolidinyl scaffold within nitrogen-containing heterocyclic chemistry. This compound features two pyrrolidine rings—a five-membered saturated heterocycle with a secondary amine—linked via a methanone (carbonyl) group, and stabilized as a hydrochloride salt for enhanced solubility. Its molecular framework embodies key attributes sought in modern drug design: three-dimensional (3D) spatial coverage, stereochemical diversity, and capacity for target engagement through hydrogen bonding and dipole interactions. As a derivative of pyrrolidine—a core structure in >37 FDA-approved drugs—this scaffold occupies a strategic niche in developing therapeutics, particularly for central nervous system (CNS) disorders where molecular complexity and blood-brain barrier (BBB) permeability are paramount [1] [7].
The bis-pyrrolidinyl methanone scaffold in 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride confers distinctive physicochemical and pharmacological advantages critical for bioactivity:
Stereochemical Complexity & 3D Coverage: Each pyrrolidine ring introduces up to two chiral centers, enabling exploration of stereospecific binding interactions with biological targets. The non-planar "puckered" conformation of pyrrolidine (unlike aromatic analogs) allows for pseudorotation—a low-energy barrier ring inversion that samples multiple conformers. This dynamic 3D coverage enhances the probability of optimal fit with enantioselective protein targets such as G-protein-coupled receptors (GPCRs) or ion channels [1]. Computational studies indicate that bis-pyrrolidinyl scaffolds sample a broader volume of pharmacophore space than flat heteroaromatics, facilitating binding to topologically complex pockets.
Polarity and Solubility Optimization: The carbonyl bridge between pyrrolidine rings contributes a hydrogen-bond acceptor site while moderating lipophilicity. Pyrrolidine itself exhibits favorable polarity metrics: a polar surface area (PSA) of 16.5 Ų and a dipole moment of 1.41 D [1] [7]. These properties, combined with the hydrochloride salt form, enhance aqueous solubility—addressing a key limitation of many CNS drug candidates. Table 1 compares key physicochemical parameters of pyrrolidine with related heterocycles:
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Heterocycles [1]
Property | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.073 |
LogP | 0.46 | 0.75 | 3.00 |
Polar Surface Area (Ų) | 16.5 | 14.0 | 0 |
H-Bond Acceptor Capacity | 1.5 | 0.5 | 0 |
H-Bond Donor Capacity | 1.0 | 1.0 | 0 |
BBB Penetration Potential: The balanced lipophilicity (LogP ~0.46) and moderate PSA of pyrrolidine derivatives position them favorably for BBB transit. Passive diffusion across endothelial cell membranes is augmented by potential engagement with solute carriers (SLCs), such as the organic cation transporters (OCTs), which recognize tertiary amines. The bis-pyrrolidinyl methanone’s secondary and tertiary amines may leverage such transport mechanisms, as evidenced by pyrrolidine-containing CNS drugs like the anti-Parkinson agent procyclidine [3] [7].
Synthetic Versatility: The secondary amine in pyrrolidine rings allows straightforward functionalization via alkylation, acylation, or reductive amination, facilitating structure-activity relationship (SAR) exploration. The carbonyl linker also serves as a point for structural diversification through nucleophilic addition or reduction. Microwave-assisted synthesis has been employed to access similar bis-heterocyclic scaffolds efficiently, aligning with green chemistry principles [1].
Pyrrolidine-based pharmacophores have evolved from natural product inspirations to rationally designed therapeutics, demonstrating sustained relevance in CNS drug discovery:
Natural Product Foundations: Pyrrolidine alkaloids like nicotine (from Nicotiana tabacum) and hygrine (from Erythroxylum coca) provided early evidence of CNS activity. Nicotine’s interaction with nicotinic acetylcholine receptors (nAChRs) validated pyrrolidine as a privileged scaffold for neuroactive compounds. The endogenous amino acid L-proline—a pyrrolidine carboxylic acid—further underscored the scaffold’s biocompatibility and role in neurochemistry [5] [7].
Modern Synthetic Therapeutics: The mid-20th century saw systematic incorporation of pyrrolidine into synthetic drugs. Procyclidine (1950s), an anticholinergic featuring a single pyrrolidine ring, became a cornerstone for Parkinson’s disease treatment by modulating dopaminergic-cholinergic balance. The late 1990s–2000s witnessed pyrrolidine integration into advanced therapeutics:
Table 2: Milestones in Pyrrolidine-Containing CNS Drug Development
Era | Compound | Therapeutic Class | Key Structural Feature |
---|---|---|---|
1950s | Procyclidine | Anticholinergic | Tertiary amine-pyrrolidine |
1970s | Piracetam | Nootropic | 2-Oxo-pyrrolidine acetamide |
1990s | Cefepime | Cephalosporin antibiotic | N-Methylpyrrolidinium side-chain |
2000s | Bepridil | Calcium channel blocker | Diphenylmethyl-pyrrolidine |
2010s | Lorlatinib (ALK inh.) | Antineoplastic (CNS mets) | Bis-heterocyclic core |
The trajectory of 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride builds upon this legacy, combining dual pyrrolidine rings to exploit their collective stereochemical flexibility, polarity, and proven CNS target engagement—positioning it as a contemporary scaffold for neurotherapeutic innovation [1] [6] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3